[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
CAS No.: 1095273-25-8
Cat. No.: VC5183700
Molecular Formula: C23H23NO3S
Molecular Weight: 393.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095273-25-8 |
|---|---|
| Molecular Formula | C23H23NO3S |
| Molecular Weight | 393.5 |
| IUPAC Name | [(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate |
| Standard InChI | InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3/t22-,24?/m0/s1 |
| Standard InChI Key | JBKFOXMTDCBVBA-OWJIYDKWSA-N |
| SMILES | CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The compound is systematically named [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate, with the molecular formula C₂₃H₂₃NO₃S and a molecular weight of 393.5 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is [(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate, reflecting the presence of a triphenylmethyl (trityl) group and a methanesulfonate ester .
Stereochemical Configuration
The (2S) designation indicates the S-configuration at the second carbon of the aziridine ring, a critical feature influencing its reactivity and biological activity . The trityl group at the nitrogen atom serves as a steric and electronic protective moiety, while the methanesulfonate group enhances electrophilicity at the adjacent carbon .
Structural Depiction
The compound’s structure comprises:
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A three-membered aziridine ring (C₂N).
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A triphenylmethyl (trityl) group attached to the nitrogen.
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A methanesulfonate ester (-OSO₂CH₃) at the C2 position.
The SMILES notation CS(=O)(=O)OC[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 and InChI key JBKFOXMTDCBVBA-OWJIYDKWSA-N confirm the stereochemistry and connectivity .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The primary synthesis route involves the reaction of (S)-(1-tritylaziridin-2-yl)methanol with methanesulfonyl chloride under controlled conditions :
Reaction Scheme:
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) |
| Base | Triethylamine (Et₃N) |
| Temperature | -78°C to 20°C (stepwise) |
| Reaction Time | 2–4 hours |
| Yield | 77% |
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism:
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Deprotonation: The hydroxyl group of (S)-(1-tritylaziridin-2-yl)methanol is deprotonated by Et₃N, forming an alkoxide.
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Electrophilic Attack: The alkoxide attacks the electrophilic sulfur in methanesulfonyl chloride, displacing chloride.
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Product Formation: The methanesulfonate ester is stabilized by the electron-withdrawing sulfonyl group .
Physicochemical Properties
Spectroscopic Data
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¹H NMR: Expected signals include δ 7.2–7.4 (trityl aromatic protons), δ 4.2–4.5 (methanesulfonate CH₂), and δ 3.0–3.2 (aziridine ring protons) .
Applications in Organic Synthesis
Alkylating Agent
The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution reactions. For example:
This reactivity is exploitable in synthesizing chiral amines or heterocycles .
Protecting Group Strategy
The trityl group shields the aziridine nitrogen, permitting selective functionalization at C2. Subsequent acid-mediated deprotection (e.g., using HCl/MeOH) regenerates the free amine .
| Hazard Category | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Damage | Causes serious eye damage (H318) |
Pricing varies by quantity, with bulk orders (≥10g) costing approximately $200–$500 per gram .
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